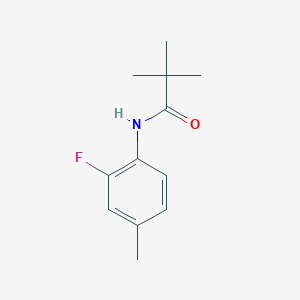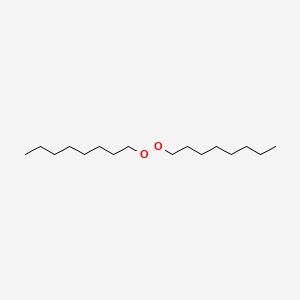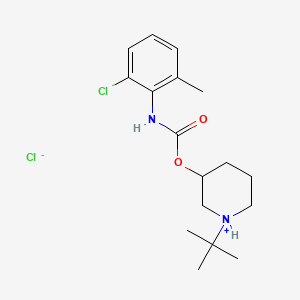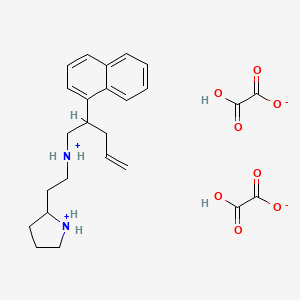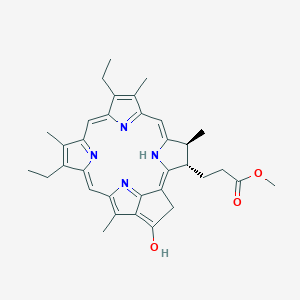
Methyl mesopyropheophorbide a
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl mesopyropheophorbide a is a derivative of chlorophyll a, a naturally occurring pigment found in plants. This compound is part of the chlorin family, which is known for its macrocyclic structure and significant applications in various fields such as photodynamic therapy and dye-sensitized solar cells.
Vorbereitungsmethoden
Methyl mesopyropheophorbide a can be synthesized through several methods. One common approach involves the treatment of methyl pyropheophorbide a with formaldehyde under basic conditions to yield a 132-methylene derivative. Under acidic conditions, the corresponding 20-hydroxymethyl derivative is obtained . Another method involves the Vilsmeier–Haack formylation of porphyrins followed by reduction .
Analyse Chemischer Reaktionen
Methyl mesopyropheophorbide a undergoes various chemical reactions, including:
Hydroxymethylation: This reaction involves the addition of a hydroxymethyl group to the compound, which can be achieved using formaldehyde under different conditions.
Prins Reaction: This reaction produces 3-dioxane derivatives.
Blanc Chloromethylation: This reaction leads to the formation of chlorins.
Aldol Reaction: This reaction results in the formation of 12-vinyl-substituted chlorins.
Wissenschaftliche Forschungsanwendungen
Methyl mesopyropheophorbide a has several scientific research applications:
Photodynamic Therapy (PDT): The compound’s ability to generate singlet oxygen makes it a potential photosensitizer for PDT.
Dye-Sensitized Solar Cells (DSSCs): Its structure allows for efficient light absorption, making it suitable for use in DSSCs.
Artificial Photosynthetic Reaction Centers: The compound’s electronic properties make it useful in mimicking natural photosynthesis.
Wirkmechanismus
The mechanism of action of methyl mesopyropheophorbide a involves its ability to generate singlet oxygen upon light activation. This singlet oxygen can then interact with various biological molecules, leading to cell damage and death, which is particularly useful in photodynamic therapy .
Vergleich Mit ähnlichen Verbindungen
Methyl mesopyropheophorbide a can be compared with other chlorophyll derivatives such as methyl pyropheophorbide a. While both compounds share a similar macrocyclic structure, this compound has unique reactivity due to the presence of different substituents at specific positions .
Similar Compounds
- Methyl pyropheophorbide a
- Methyl pheophorbide a
- Methyl 132-oxopyropheophorbide a
Eigenschaften
CAS-Nummer |
36151-62-9 |
|---|---|
Molekularformel |
C34H38N4O3 |
Molekulargewicht |
550.7 g/mol |
IUPAC-Name |
methyl 3-[(21S,22S)-11,16-diethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoate |
InChI |
InChI=1S/C34H38N4O3/c1-8-20-16(3)24-13-26-18(5)22(10-11-31(40)41-7)33(37-26)23-12-30(39)32-19(6)27(38-34(23)32)15-29-21(9-2)17(4)25(36-29)14-28(20)35-24/h13-15,18,22,37,39H,8-12H2,1-7H3/t18-,22-/m0/s1 |
InChI-Schlüssel |
KFVJKPWAVITNFD-AVRDEDQJSA-N |
Isomerische SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)CC)N5)C)CCC(=O)OC)C4=N3)O)C)C |
Kanonische SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5C(C(C(=CC6=NC(=C2)C(=C6C)CC)N5)C)CCC(=O)OC)C4=N3)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(dimethylamino)pyrimidine-2,4-dione](/img/structure/B15342630.png)
![[1-(2,6-dimethylphenoxy)-1-oxobutan-2-yl]-diethylazanium;chloride](/img/structure/B15342634.png)

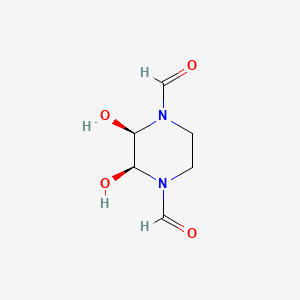
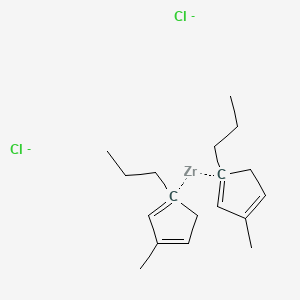
![1-ethyl-2-[(E)-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]methyl]benzo[e][1,3]benzothiazol-1-ium;iodide](/img/structure/B15342667.png)
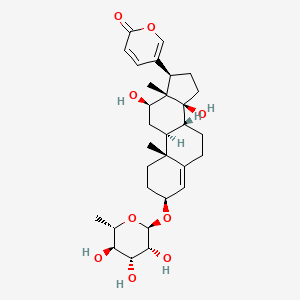
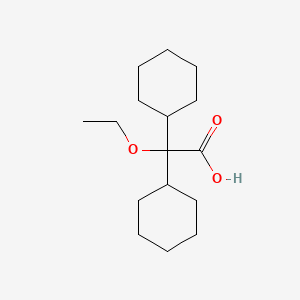
![diethyl-[2-[(3-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B15342689.png)

